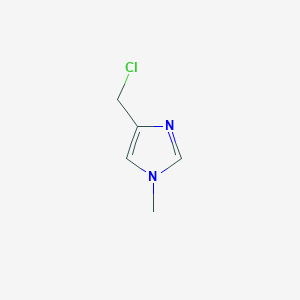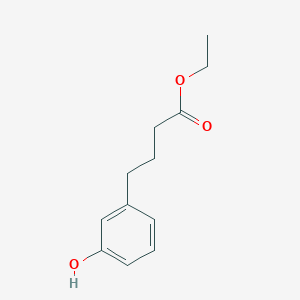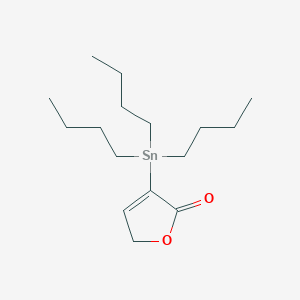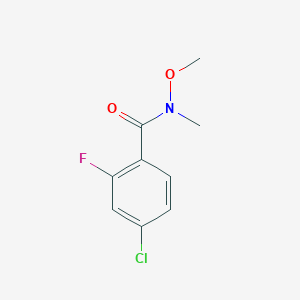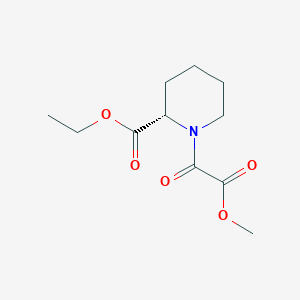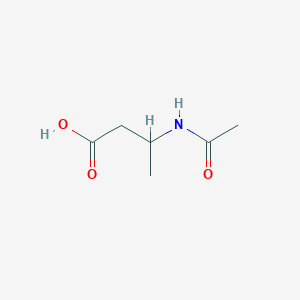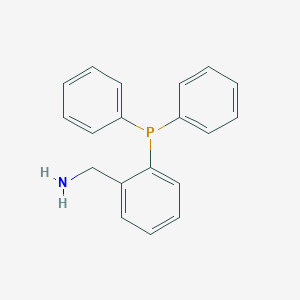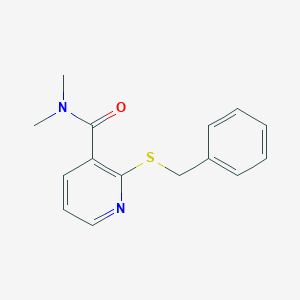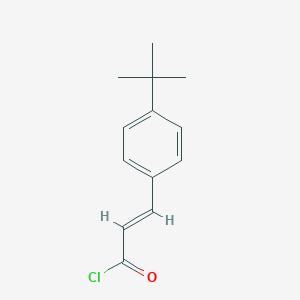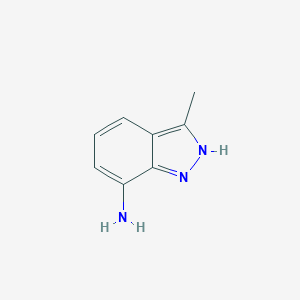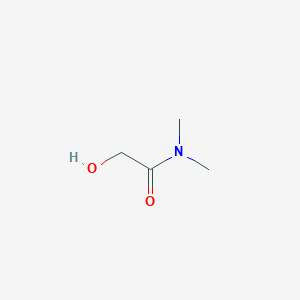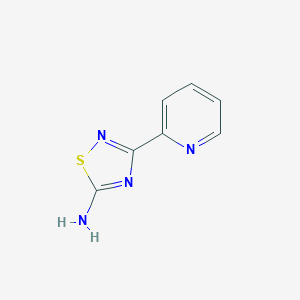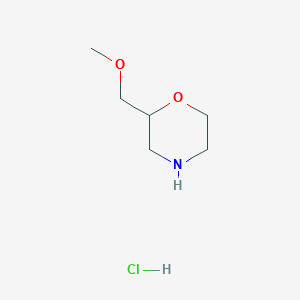
2-(Methoxymethyl)morpholine hydrochloride
Overview
Description
2-(Methoxymethyl)morpholine hydrochloride, also known as MTHM-HCl, is an organic compound with the chemical formula C6H13ClNO2 . It is a white to off-white powder or crystals .
Molecular Structure Analysis
The molecular weight of 2-(Methoxymethyl)morpholine hydrochloride is 167.64 . The InChI code is 1S/C6H13NO2.ClH/c1-8-5-6-4-7-2-3-9-6;/h6-7H,2-5H2,1H3;1H .Physical And Chemical Properties Analysis
2-(Methoxymethyl)morpholine hydrochloride is a white to off-white powder or crystals . It has a molecular weight of 167.64 . The compound is stored at room temperature .Scientific Research Applications
Synthesis and Characterization
2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride is synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine, exhibiting a yield of 62.3% and confirmed by IR, 1H NMR, MS technology. This synthesis route is noted for its ease of operation, short reaction time, and high yield (Tan Bin, 2011).
A novel synthesis of cis-3,5-disubstituted morpholine derivatives has been developed, involving the transformation of 1-tert-butyl-2-(allyloxymethyl)aziridine into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine using bromine in dichloromethane (D’hooghe et al., 2006).
Complexation with Metals
The complexation of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine with palladium(II) and mercury(II) has been studied, resulting in the synthesis of various complexes with distinct geometries and bond lengths. This research demonstrates the utility of morpholine derivatives in forming organometallic complexes (Singh et al., 2000).
Similarly, the complexation of the same morpholine derivative with platinum(II) and ruthenium(II) has been explored, indicating potential for diverse coordination chemistry applications (Singh et al., 2001).
Biochemical Applications
Morpholine derivatives have been explored for their potential as CNS stimulants, with certain 2-dialkylamino-7-methoxychromones exhibiting weak stimulant activity. This demonstrates the potential for morpholine derivatives in neurological research and drug development (Ermili et al., 1977).
The synthesis of chiral morpholine derivatives with potential as norepinephrine reuptake inhibitors, showcasing the relevance of morpholine compounds in the development of antidepressant drugs, has been reported (Prabhakaran et al., 2004).
Pharmaceutical Analysis
- Procedures for determining the concentration of certain morpholine derivatives in pharmaceutical preparations have been developed, demonstrating the significance of analytical chemistry in ensuring the quality and efficacy of morpholine-based drugs (Burykin et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2-(methoxymethyl)morpholine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-8-5-6-4-7-2-3-9-6;/h6-7H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPHWKGEMABLPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCCO1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599815 | |
| Record name | 2-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Methoxymethyl)morpholine hydrochloride | |
CAS RN |
144053-99-6 | |
| Record name | 2-(Methoxymethyl)morpholine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

